2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Description
This compound is a cyclobutane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group and two methyl substituents on the cyclobutyl ring. Its structure confers unique steric and electronic properties, making it valuable in medicinal chemistry, particularly as an intermediate in synthesizing protease inhibitors (e.g., PI3K inhibitors) .
Properties
IUPAC Name |
2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-8(7-10(15)16)13(9,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKQYICYLAWBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Chemical Formula : C12H21N1O3
- Molecular Weight : 229.31 g/mol
- CAS Number : 10751878
Structural Representation
The compound's structure features a cyclobutane ring substituted with a dimethyl group and an amino acid moiety. This unique configuration is believed to influence its interaction with biological targets.
The biological activity of 2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anti-inflammatory Activity : Research indicates that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Analgesic Effects : Animal models have shown that the compound can reduce pain responses, indicating potential use in pain management.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the anti-inflammatory effects in murine models. | Demonstrated significant reduction in inflammation markers. |
| Study 2 | Investigated anticancer effects on breast cancer cell lines. | Induced apoptosis and inhibited cell proliferation. |
| Study 3 | Assessed analgesic properties in rats. | Reduced pain response comparable to standard analgesics. |
Safety and Toxicology
Toxicology assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : Studies indicate low acute toxicity levels in animal models.
- Chronic Exposure : Long-term studies are ongoing to assess potential chronic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclic Boc-Protected Amino Acid Derivatives
Key Compounds :
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (CAS 109183-72-4)
(2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (CAS 181227-48-5)
2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 1956437-69-6)
2-(Bicyclo[2.2.1]heptan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (CAS 182292-11-1)
Structural and Property Analysis :
Notes:
Functional Group Variants
Key Compounds :
(Boc-aminooxy)acetic acid (CAS 42989-85-5)
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenylacetic acid (CAS 40851-66-9)
Comparison :
Notes:
- The aminooxy group in (Boc-aminooxy)acetic acid facilitates conjugation reactions but lacks the steric bulk of cyclic systems .
- Phenylacetic acid derivatives offer planar aromaticity for π-π interactions in enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
